(3-Methylcyclohex-2-en-1-yl)methanol
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Overview
Description
(3-Methylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring a methyl group and a hydroxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Methylcyclohex-2-enone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-2-enone: A closely related compound with a carbonyl group instead of a hydroxyl group.
Cyclohex-3-en-1-ylmethanol: A similar compound with a different position of the methyl group.
(6-Methylcyclohex-3-en-1-yl)methanol: Another similar compound with the methyl group at a different position.
Uniqueness
(3-Methylcyclohex-2-en-1-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its hydroxyl group provides additional reactivity compared to its ketone counterpart, 3-methylcyclohex-2-enone .
Properties
CAS No. |
80729-05-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3-methylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |
InChI Key |
AOFMOQFRVAWTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)CO |
Origin of Product |
United States |
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